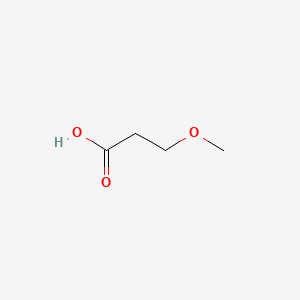

3-Methoxypropanoic acid

Description

Properties

IUPAC Name |

3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIKHBWUBSFBRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948317 | |

| Record name | 3-Methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2544-06-1, 38094-42-7 | |

| Record name | Propanoic acid, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002544061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038094427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Synthesis Guide: 3-Methoxypropanoic Acid (3-MPA)

[1]

Executive Summary & Strategic Overview

3-Methoxypropanoic acid (3-MPA) (CAS: 2544-06-1) is a critical beta-alkoxy acid intermediate used in the synthesis of pharmaceutical linkers (m-PEG derivatives), poly(3-methoxypropionate) biopolymers, and complex heterocyclic APIs.[1] Its structural significance lies in the ether linkage at the beta-position, which introduces polarity and solubility changes distinct from its alkyl analogs.

This guide details two primary synthesis pathways selected for their reliability and scalability:

Pathway 1: Conjugate Addition & Hydrolysis (Industrial Standard)

This is the most robust route for multi-gram to kilogram scale synthesis. It relies on the Michael addition of methanol to an electron-deficient alkene (methyl acrylate), followed by saponification.

Mechanism of Action

The reaction proceeds via a base-catalyzed conjugate addition (Michael reaction).[1] The methoxide ion acts as a nucleophile, attacking the

Figure 1: Mechanistic flow of the Michael Addition followed by Hydrolysis.

Experimental Protocol

Step 1: Synthesis of Methyl 3-methoxypropionate

Reagents: Methyl Acrylate (1.0 eq), Methanol (2.5 eq), Sodium Methoxide (0.05 eq).[1]

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and addition funnel. Purge with nitrogen.[1]

-

Catalyst Preparation: Charge anhydrous Methanol (2.5 molar equivalents relative to acrylate) into the flask. Add Sodium Methoxide (NaOMe) powder (5 mol%) or solution.[1] Stir until dissolved.

-

Addition: Heat the solution to 40°C . Add Methyl Acrylate dropwise over 2 hours.[1]

-

Completion: Stir at 50°C for an additional 2-4 hours. Monitor by GC or TLC (Mobile phase: Hexane/EtOAc).[1]

-

Workup: Cool to room temperature. Neutralize the base by adding stoichiometric glacial Acetic Acid or dilute H2SO4.[1]

-

Purification: Distill the excess methanol at atmospheric pressure. Vacuum distill the residue to obtain Methyl 3-methoxypropionate (BP ~143°C at atm, ~50°C at 10 mmHg).[1]

-

Expected Yield: 90-96%.[1]

-

Step 2: Hydrolysis to 3-Methoxypropanoic Acid

Reagents: Methyl 3-methoxypropionate (from Step 1), NaOH (1.2 eq), Water/Methanol (1:1 v/v).[1]

-

Reaction: Dissolve the ester in a 1:1 mixture of Water and Methanol. Add Sodium Hydroxide (1.2 eq).[1]

-

Reflux: Heat the mixture to reflux (~70-80°C) for 3-4 hours.

-

Workup: Cool the reaction mixture. Concentrate under reduced pressure to remove methanol.[1]

-

Acidification: Cool the aqueous residue to 0°C. Acidify to pH 1-2 using 6M HCl.

-

Observation: No precipitate will form (product is liquid/soluble).[1]

-

-

Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.[1]

-

Isolation: Dry combined organics over MgSO4, filter, and concentrate in vacuo.

-

Final Purification: Vacuum distillation (BP ~116°C at 9 mmHg) yields the pure acid.[1]

-

Expected Yield: 85-92%.[1]

-

Pathway 2: Direct Oxidation of 3-Methoxypropanol (Lab Scale)

For rapid generation of small quantities (<10g) where starting material cost is less critical, the Jones Oxidation is effective. This route avoids the two-step ester/hydrolysis sequence.[1]

Mechanism of Action

Chromium(VI) oxide forms a chromate ester with the primary alcohol.[1] A base (water) abstracts a proton, eliminating the chromate leaving group to form the aldehyde (3-methoxypropanal), which is rapidly oxidized further to the carboxylic acid in the aqueous acidic media.

Figure 2: Oxidative pathway from alcohol to acid.[5]

Experimental Protocol

Reagents: 3-Methoxypropanol (1.0 eq), Jones Reagent (2.7 M CrO3 in H2SO4), Acetone.[1]

-

Preparation: Dissolve 3-Methoxypropanol in Acetone (0.1 M concentration) in a round-bottom flask. Cool to 0°C in an ice bath.

-

Addition: Add Jones Reagent dropwise via an addition funnel.

-

Visual Cue: The solution will turn from orange (Cr VI) to green (Cr III) as the oxidant is consumed. Continue addition until the orange color persists (indicating excess oxidant).[1]

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

-

Quench: Add Isopropanol dropwise to quench excess oxidant (solution returns to green).

-

Workup: Decant the acetone layer from the chromium salts.[1] Dissolve the salts in minimal water and extract with Ether/DCM.[1] Combine organic layers.

-

Extraction: Wash the organic layer with saturated NaHCO3 (3x).[1] The product moves to the aqueous phase as the carboxylate salt.

-

Recovery: Acidify the combined aqueous extracts with HCl to pH 1. Extract back into DCM.

-

Isolation: Dry (MgSO4) and concentrate.

-

Expected Yield: 70-80%.[1]

-

Comparative Analysis of Pathways

| Feature | Pathway 1: Michael Addition | Pathway 2: Direct Oxidation |

| Starting Material | Methyl Acrylate + Methanol | 3-Methoxypropanol |

| Reagent Cost | Low (Commodity chemicals) | Moderate |

| Scalability | High (Industrial preferred) | Low (Chromium waste issues) |

| Safety Profile | Flammable liquids, Corrosives | High Hazard: Cr(VI) is carcinogenic |

| Atom Economy | High | Low (Stoichiometric metal waste) |

| Typical Yield | 80-90% (Overall) | 70-80% |

Recommendation: Use Pathway 1 for all applications requiring >10g of material or for GMP processes.[1] Use Pathway 2 only for rapid analytical standard preparation or high-throughput screening where 3-methoxypropanol is already on hand.[1]

References

-

Synthesis of Methyl 3-methoxypropionate (Catalytic Method)

-

Hydrolysis of Methoxy-Esters

-

Jones Oxidation Methodology

-

Compound Data & Safety (3-Methoxypropanoic acid)

-

Database: PubChem CID 134442.[1]

-

Source:

-

Sources

- 1. 3-Methoxypropionic acid | C4H8O3 | CID 134442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Jones oxidation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents [patents.google.com]

- 5. CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents [patents.google.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. youtube.com [youtube.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Jones Oxidation [organic-chemistry.org]

Technical Whitepaper: 3-Methoxypropanoic Acid – Structural Dynamics and Synthetic Utility

[1]

Executive Summary

3-Methoxypropanoic acid (3-MPA, CAS: 2544-06-1) represents a critical structural motif in modern medicinal chemistry, serving as the foundational unit for "PEG-1" linkers.[1] Unlike its non-substituted aliphatic analogs, the introduction of the

Molecular Architecture & Physicochemical Profile[1]

The structural integrity of 3-MPA hinges on the ether oxygen at the

Structural Data & Physical Constants[1][2]

| Property | Value | Context/Significance |

| IUPAC Name | 3-Methoxypropanoic acid | Systematic nomenclature |

| CAS Number | 2544-06-1 | Unique identifier |

| Formula | MW: 104.10 g/mol | |

| Boiling Point | 116 °C @ 9 mmHg | High boiling point requires vacuum distillation for purification |

| Density | 1.108 g/mL @ 25 °C | Denser than water; aids in phase separation during extraction |

| Refractive Index | Purity verification parameter | |

| pKa (Predicted) | ~4.3 – 4.5 | More acidic than propanoic acid (pKa 4.[1][2][3]87) due to |

| Solubility | High (Water, MeOH, CHCl | Amphiphilic nature ideal for PEG-mimetic applications |

Synthetic Pathways & Mechanistic Insight[1]

The industrial and laboratory standard for synthesizing 3-MPA is the Michael Addition of methanol to an acrylic precursor (methyl acrylate or acrylonitrile), followed by hydrolysis.[1] This route is preferred over direct etherification of

The Mechanism: Base-Catalyzed Conjugate Addition

The reaction proceeds via a 1,4-conjugate addition.[4] Methanol, activated by a catalytic base (e.g., Sodium Methoxide), attacks the

Key Mechanistic Steps:

-

Activation: Generation of the methoxide nucleophile.

-

Conjugate Addition: Nucleophilic attack on the soft electrophilic center (

-carbon) of methyl acrylate.[1] -

Enolate Trapping: The resulting enolate abstracts a proton to form methyl 3-methoxypropionate.[1]

-

Hydrolysis: Saponification of the ester yields the target acid.[1]

Figure 1: Mechanistic pathway for the synthesis of 3-Methoxypropanoic acid via Michael Addition.[1][4]

Experimental Protocol: Validated Synthesis

Objective: Synthesis of 3-Methoxypropanoic acid from Methyl Acrylate. Scale: 100 mmol (approx. 10.4 g theoretical yield).[1]

Reagents

-

Methyl Acrylate (8.6 g, 100 mmol)[1]

-

Methanol (anhydrous, 50 mL)

-

Sodium Methoxide (0.5 M in MeOH, 5 mL)

-

Sodium Hydroxide (10% aq.[1] solution)

-

Hydrochloric Acid (6 M)[1]

-

Dichloromethane (DCM)[1]

Step-by-Step Methodology

-

Michael Addition (Ester Formation):

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

). -

Addition: Charge the flask with Methyl Acrylate (100 mmol) and Methanol (30 mL).

-

Catalysis: Dropwise add the Sodium Methoxide solution at 0°C to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (fading of acrylate spot).[1] Note: The reaction is exothermic; temperature control is vital to avoid side-product formation.

-

-

Hydrolysis (Saponification):

-

Solvent Swap: Concentrate the intermediate ester in vacuo to remove excess methanol.[1]

-

Base Hydrolysis: Re-dissolve the residue in 20 mL THF/Water (1:1) and add 10% NaOH (1.2 eq). Stir at 50°C for 2 hours.

-

Validation: Check pH; ensure pH > 12 to guarantee complete carboxylate formation.

-

-

Workup & Purification:

-

Wash: Wash the basic aqueous layer with DCM (

mL) to remove unreacted ester or organic impurities.[1] -

Acidification: Cool the aqueous layer to 0°C and acidify carefully with 6 M HCl to pH ~2.0.

-

Extraction: Extract the product into DCM (

mL). 3-MPA will partition into the organic phase.[1] -

Drying: Dry combined organics over anhydrous

, filter, and concentrate. -

Distillation: Purify the crude oil via vacuum distillation (bp 116°C @ 9 mmHg) to obtain a clear, colorless liquid.[1]

-

Applications in Drug Development[1]

The "PEG-1" Linker Concept

In the development of ADCs, the linker determines the stability and release profile of the cytotoxic payload. 3-MPA serves as the shortest unit of the Polyethylene Glycol (PEG) series (m-PEG1-acid).

-

Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, improving the water solubility of hydrophobic warheads without introducing the steric bulk of longer PEG chains.[1]

-

Bioisosterism: It acts as a bioisostere for standard alkyl chains, modulating metabolic stability against

-oxidation.[1]

PROTAC Linker Design

For PROTACs, the distance between the E3 ligase ligand and the protein of interest is critical.[1] 3-MPA provides a short, polar spacer that prevents "linker collapse" (hydrophobic folding), maintaining the active conformation of the ternary complex.[1]

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation, H335)[1]

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Ventilation: All operations involving heating or distillation must be performed in a certified chemical fume hood.[1]

-

Storage: Store in a cool, dry place away from strong oxidizing agents and bases.[1] Hygroscopic tendencies require tightly sealed containers.[1]

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 134442, 3-Methoxypropionic acid. Retrieved from [Link]

-

Mather, B. D., et al. (2006).[1] Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science. (Contextual grounding for Michael Addition mechanism).

Physical properties of 3-Methoxypropanoic acid (boiling point, density)

Physicochemical Profile & Applications in Drug Linker Technology

Executive Summary

3-Methoxypropanoic acid (CAS 2544-06-1), often referred to in the pharmaceutical industry as m-PEG1-acid , is a critical aliphatic carboxylic acid serving as the fundamental unit of polyethylene glycol (PEG) linkers. Its unique structure—combining a terminal carboxyl group with a hydrophilic methoxy ether tail—imparts essential solubility characteristics to Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

This whitepaper provides a rigorous technical analysis of the compound's physical properties, specifically focusing on the experimental determination of boiling point and density. It further elucidates the causal relationship between these properties and the compound's behavior in synthetic workflows, offering validated protocols for handling and characterization.

Chemical Identity & Structural Analysis

3-Methoxypropanoic acid acts as a "spacer" molecule. The ether oxygen introduces dipole moments that enhance water solubility compared to the analogous pentanoic acid, while the carboxylic acid moiety allows for facile amide coupling with primary amines.

| Parameter | Data |

| IUPAC Name | 3-Methoxypropanoic acid |

| Common Synonyms | 3-Methoxypropionic acid; m-PEG1-acid; Methyl ether of |

| CAS Number | 2544-06-1 |

| Molecular Formula | |

| Molecular Weight | 104.10 g/mol |

| SMILES | COCCC(=O)O |

| Appearance | Clear, colorless liquid |

Critical Physical Properties: The Core Analysis

The manipulation of 3-Methoxypropanoic acid in the laboratory is dictated by two primary physical constants: Boiling Point (BP) and Density . Understanding the nuances of these properties is essential for preventing thermal degradation during purification and ensuring accurate stoichiometry during dosing.

2.1 Boiling Point & Thermal Stability

Unlike simple hydrocarbons, 3-Methoxypropanoic acid exhibits a high boiling point relative to its molecular weight due to strong intermolecular hydrogen bonding (dimerization) typical of carboxylic acids.

-

Experimental BP: 116°C at 9–12 mmHg (Reduced Pressure).

-

Predicted Atmospheric BP: ~237°C at 760 mmHg.

Process Implication: The significant delta between the atmospheric and reduced pressure boiling points indicates high volatility suppression by hydrogen bonding. Attempting to distill this compound at atmospheric pressure (near 237°C) poses a high risk of thermal decomposition (decarboxylation) or ether cleavage. Vacuum distillation is the mandatory standard for purification.

2.2 Density & Volumetric Behavior

The density of 3-Methoxypropanoic acid is greater than water, a characteristic driven by the heavy oxygen atoms which constitute 46% of its molecular mass.

-

Experimental Density:

at 25°C.[1] -

Refractive Index (

): 1.420.

Process Implication: In biphasic extractions (e.g., DCM/Water), 3-Methoxypropanoic acid will partition based on pH. However, its pure liquid density (

2.3 Summary of Physicochemical Data

| Property | Value | Condition/Note |

| Boiling Point | 116°C | @ 9-12 mmHg (Vacuum) |

| Density | 1.108 g/mL | @ 25°C |

| pKa | 4.29 ± 0.10 | Predicted (Acidic) |

| Solubility | High | Soluble in Water, MeOH, Chloroform |

| Flash Point | 113°C | Closed Cup |

Synthesis & Production Logic

The industrial synthesis of 3-Methoxypropanoic acid typically follows the Michael addition of methanol to an acrylate derivative, followed by hydrolysis. This route is preferred for its atom economy and scalability.

Figure 1: Synthetic pathway via Michael addition to methyl acrylate. This route avoids harsh oxidation conditions, preserving the ether linkage.

Experimental Protocols

To ensure data integrity in a research setting, the following protocols should be used to validate the physical properties of incoming raw materials.

Protocol A: Micro-Scale Boiling Point Determination (Siwoloboff Method)

Use this method to verify identity without consuming large amounts of the valuable linker.

-

Preparation: Seal one end of a standard capillary tube. Introduce approx. 10 µL of 3-Methoxypropanoic acid into a melting point tube (ignition tube).

-

Assembly: Place the sealed capillary (open end down) into the liquid within the ignition tube. Attach this assembly to a thermometer.

-

Heating: Immerse in a Thiele tube or oil bath. Heat gently.

-

Observation: As the temperature rises, bubbles will escape from the capillary.

-

Endpoint: Stop heating when a continuous stream of bubbles emerges (vapor pressure > atmospheric pressure). Allow the bath to cool. The boiling point is recorded at the exact moment bubbling stops and liquid begins to be sucked back into the capillary.

-

Correction: Apply a nomogram correction if the lab is not at 760 mmHg, though for this high-boiling acid, vacuum distillation (Protocol B) is preferred for purification.

Protocol B: Density Determination via Pycnometer

Required for calibrating liquid handling robots.

-

Calibration: Weigh a clean, dry, empty 10 mL pycnometer (

) with its stopper. -

Water Reference: Fill with degassed deionized water at 25°C. Insert stopper (capillary vent will expel excess). Wipe dry and weigh (

). -

Sample Measurement: Empty and dry the pycnometer completely. Fill with 3-Methoxypropanoic acid at 25°C. Insert stopper, wipe dry, and weigh (

). -

Calculation:

(Where

Applications in Drug Development[3][4][5]

3-Methoxypropanoic acid is not merely a solvent; it is a pharmacophore building block .

-

ADC Linker Synthesis: It serves as the "cap" or the starting unit for synthesizing longer PEG chains (m-PEGn). The terminal methoxy group is chemically inert, preventing unwanted cross-reactivity, while the carboxylic acid is activated (e.g., with NHS/EDC) to conjugate with lysine residues on antibodies or amines on cytotoxic payloads.

-

Solubility Modifier: In PROTAC design, replacing a lipophilic alkyl chain with the methoxy-propanyl motif often improves the thermodynamic solubility and metabolic stability of the chimera.

Workflow: Handling & Purification Logic

The following decision tree guides the scientist in handling the compound based on its purity and physical state.

Figure 2: Purification and handling decision tree. Note the emphasis on vacuum distillation due to the high atmospheric boiling point.

Safety & Handling

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: The compound is hygroscopic. It must be stored in tightly sealed containers, preferably under an inert atmosphere (Nitrogen/Argon) if used for sensitive conjugations.

-

Incompatibility: Avoid strong oxidizing agents and strong bases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134442, 3-Methoxypropionic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 3-methoxypropionic acid. Retrieved from [Link]

Sources

Natural Occurrence of 3-Methoxypropanoic Acid: A Technical Guide

Executive Summary

3-Methoxypropanoic acid (3-MPA) (CAS: 2544-06-1) is a naturally occurring short-chain ether carboxylic acid, distinct from its anthropogenic perfluorinated analog (PFMPA) often detected in environmental water screens.[1] While the perfluorinated derivative is a persistent pollutant, the non-fluorinated 3-MPA is a biogenic secondary metabolite produced primarily by soil-dwelling bacteria and endophytic microorganisms.[2]

This guide details the biogenic origins , metabolic pathways , and ecological functions of 3-MPA. It provides researchers with the necessary protocols to distinguish, extract, and quantify this compound from complex biological matrices, highlighting its emerging role as a nematicidal agent and microbial volatile organic compound (mVOC).

Part 1: Biogenic Origins & Ecological Context[1][2]

The "Natural" vs. "Anthropogenic" Distinction

A critical technical distinction must be made immediately to ensure analytical accuracy.[2] Literature searches frequently conflate 3-MPA with Perfluoro-3-methoxypropanoic acid (PFMPA), a GenX-related PFAS contaminant.[1][2]

| Feature | Natural 3-MPA | Anthropogenic PFMPA |

| Formula | C₄H₈O₃ | C₄HF₇O₃ |

| Origin | Microbial fermentation (Bacillus spp.)[1][2] | Fluoropolymer manufacturing byproduct |

| Environmental Fate | Biodegradable | Persistent, Bioaccumulative |

| Key Marker | Methoxy group (-OCH₃) | Perfluoroalkyl ether chain |

Primary Biological Sources

Natural 3-MPA is predominantly associated with the secondary metabolism of specific Bacillus species found in the rhizosphere (plant root zone).

-

Endophytic Production : Isolated from Bacillus velezensis (strain OQ874364), an endophyte of the plant Alternanthera philoxeroides. In this context, 3-MPA functions as a bioactive volatile contributing to the host plant's stress resilience and pathogen defense.

-

Nematicidal Activity : Bacillus thuringiensis produces 3-MPA as part of a chemical arsenal against root-knot nematodes (Meloidogyne incognita).[2][3] While less potent than its sulfur-analog 3-(methylthio)propionic acid, 3-MPA exhibits significant toxicity to nematode juveniles (J2 stage), suggesting a role in competitive soil ecology.[1]

Part 2: Biosynthetic & Metabolic Pathways[1][2]

The formation of 3-MPA in biological systems is hypothesized to occur via the methylation of 3-hydroxypropionate (3-HP) , a central intermediate in the metabolism of propionate and acrylate.

Putative Biosynthetic Pathway

The conversion relies on an O-methylation step, likely catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).[1][2] This pathway allows bacteria to modulate the polarity and volatility of organic acids.[2]

Pathway Logic:

-

Precursor : 3-Hydroxypropionate (generated via the

-oxidation of odd-chain fatty acids or the glycerol-3-phosphate pathway).[2] -

Modification : Nucleophilic attack of the hydroxyl oxygen on the methyl group of SAM.

-

Product : 3-Methoxypropionate is released, often functioning as a volatile signal or toxin.[2]

Visualization: The 3-MPA Biosynthesis Node

The following diagram illustrates the metabolic positioning of 3-MPA relative to the central 3-HP hub.

Figure 1: Putative biosynthetic pathway of 3-MPA from the central metabolite 3-hydroxypropionate.[1]

Part 3: Analytical Characterization & Protocols[2]

Detecting natural 3-MPA requires distinguishing it from complex biological backgrounds.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to the compound's volatility.[2]

Sample Preparation Protocol (Microbial Broth)

Objective : Extraction of 3-MPA from Bacillus fermentation supernatant.

-

Clarification : Centrifuge culture broth at 10,000

g for 15 min at 4°C to remove cell debris. -

Acidification : Adjust pH of the supernatant to 2.0 using 6M HCl. Reasoning: Protonating the carboxyl group (pKa

4.[2]5) drives the molecule into the organic phase. -

Liquid-Liquid Extraction :

-

Concentration : Dry combined organic layers over anhydrous Na₂SO₄ and concentrate under nitrogen stream.

-

Derivatization (Optional but Recommended) : Treat with TMS (Trimethylsilyl) reagent to improve peak shape and volatility for GC analysis.[2]

GC-MS Quantification Parameters

| Parameter | Setting |

| Column | HP-5MS (30m |

| Carrier Gas | Helium (1.0 mL/min) |

| Injection | Splitless, 250°C |

| Oven Program | 40°C (2 min) |

| Detection | EI Source (70 eV), Scan range 30-300 m/z |

| Key Fragments | m/z 45 (methoxy), m/z 59 (carboxymethyl), m/z 89 (loss of methyl) |

| Retention Time | Approx.[1][4][5] 1.90 min (under rapid screening conditions) |

Part 4: Biomedical & Industrial Relevance[1][2][6][7]

Nematicidal Potency

Research on Bacillus thuringiensis (Strain NBIN-863) has benchmarked 3-MPA against other organic acids for control of root-knot nematodes.[1][2][3][4] While less active than the methylthio- derivative, 3-MPA is a viable eco-friendly candidate for soil amendment.[2]

Comparative Toxicity (LC₅₀ at 24h against M. incognita J2):

| Compound | LC₅₀ (

Drug Development Pharmacophore

In medicinal chemistry, the 3-methoxypropanoic acid moiety serves as a strategic linker and chiral building block.

-

Ambrisentan Intermediate : Structural analogs (e.g., 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid) are precursors for endothelin receptor antagonists.[1][2]

-

Peptidomimetics : The methoxy group provides a hydrogen bond acceptor that mimics the hydration shell of natural amino acids without the lability of a hydroxyl group, enhancing metabolic stability in peptide drugs.

Workflow: Isolation to Application

The following diagram summarizes the workflow from natural source isolation to functional application.

Figure 2: Operational workflow for the isolation and functional validation of biogenic 3-MPA.

References

-

Microbial Production & Nematicidal Activity : Title: 3-(Methylthio)Propionic Acid from Bacillus thuringiensis Berliner Exhibits High Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita.[2][3] Source: MDPI (Microorganisms), 2024. URL: [Link][1]

-

Endophytic Occurrence in Plants : Title: Exploring the Potential of Bacillus velezensis, an Endophytic Bacteria Isolated from Alternanthera philoxeroides. Source: Semantic Scholar / ResearchGate, 2023.[2] URL: [Link][1][6]

-

Analytical Distinction (PFAS vs Natural) : Title: Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers. Source: ACS Publications (Environmental Science & Technology Letters), 2022. URL: [Link][1][7]

-

Chemical Properties & Database : Title: 3-Methoxypropionic acid (Compound Summary). Source: PubChem (National Library of Medicine).[2] URL: [Link][1]

Sources

- 1. Latest PFAS Testing Results -- All Compounds | Cape Fear Public Utility Authority Official Site [cfpua.org]

- 2. 3-Methoxypropionic acid | C4H8O3 | CID 134442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Perfluoro-3-methoxypropanoic acid | 377-73-1 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

3-Methoxypropanoic Acid: A Physicochemical & Synthetic Handbook

[1]

Executive Summary

3-Methoxypropanoic acid (3-MPA) serves as a critical "minimalist" polyethylene glycol (PEG) linker (m-PEG1-acid) in bioconjugation and medicinal chemistry.[1] Structurally, it represents the simplest

This guide contrasts the theoretical electronic parameters of 3-MPA with its observed experimental behaviors. It provides a validated synthesis protocol based on the Michael addition mechanism and outlines its utility in modulating the physicochemical properties of small molecule drugs.[1]

Molecular Architecture & Theoretical Framework

Electronic Structure and Inductive Effects

The reactivity of 3-MPA is governed by the interplay between the terminal carboxyl group and the

-

Inductive Withdrawal: The electronegative ether oxygen withdraws electron density through the

-bond framework.[1] This stabilizes the carboxylate anion ( -

Conformational Flexibility: The

bond allows for gauche and anti conformers.[1] Theoretical DFT calculations suggest the gauche conformer is stabilized by an intramolecular hydrogen bond between the ether oxygen and the carboxylic proton in the gas phase, though this effect diminishes in polar solvents.

Physicochemical Profiling: Theoretical vs. Experimental

The following table consolidates predicted values (derived from chemical property algorithms like ACD/Labs or EPI Suite) against verified experimental data.

Table 1: Comparative Physicochemical Properties

| Property | Theoretical (Predicted) | Experimental (Verified) | Deviation Analysis |

| Molecular Weight | 104.10 g/mol | 104.11 g/mol | N/A |

| Boiling Point | 236.9 °C (760 mmHg) | 116 °C (9 mmHg) | High: The experimental value at reduced pressure extrapolates to ~240°C at atm, confirming high intermolecular H-bonding.[1] |

| Density | 1.089 g/mL | 1.108 g/mL (25 °C) | Experimental is higher: Suggests tighter packing in liquid phase than predicted by additive volume models.[1] |

| pKa | 4.29 ± 0.10 | ~4.3 (Estimated) | Lower than Propanoic (4.87): Confirms the electron-withdrawing |

| Refractive Index | 1.418 | 1.420 ( | Consistent.[1] |

| LogP | -0.40 | -0.4 to -0.5 | Hydrophilic: Negative value confirms utility as a solubility-enhancing linker.[1] |

Critical Insight: The high boiling point relative to its molecular weight indicates that 3-MPA exists primarily as hydrogen-bonded dimers in the liquid phase, similar to acetic acid but enhanced by the polarity of the ether linkage.

Synthesis & Purification Protocol

The most robust route to 3-MPA is the Michael Addition of methanol to methyl acrylate, followed by hydrolysis. This method avoids the harsh oxidation conditions required if starting from 3-methoxypropanol.[1]

Reaction Logic

-

Michael Addition: Methanol acts as the nucleophile attacking the

-carbon of the -

Saponification: The intermediate ester (Methyl 3-methoxypropionate) is hydrolyzed to the acid salt.[1]

-

Acidification: Protonation yields the free acid.[1]

Workflow Diagram

The following diagram illustrates the self-validating synthesis workflow.

Figure 1: Step-wise synthesis of 3-Methoxypropanoic acid via Michael Addition.

Detailed Protocol

-

Step 1 (Ester Formation): To a stirred solution of anhydrous methanol (4.0 eq) and sodium methoxide (0.05 eq) at 0°C, add methyl acrylate (1.0 eq) dropwise.[1] Caution: Reaction is exothermic.[1] Maintain temperature below 30°C. Stir for 4 hours at room temperature. Quench with acetic acid (0.05 eq) and concentrate in vacuo to obtain crude Methyl 3-methoxypropionate.[1]

-

Step 2 (Hydrolysis): Dissolve the crude ester in 2M NaOH (1.5 eq). Reflux for 2 hours. Monitor by TLC (disappearance of ester spot).[1]

-

Step 3 (Isolation): Cool to 0°C. Acidify with conc. HCl to pH 1.[1] Extract with Dichloromethane (DCM) (3x).[1] Dry combined organics over

. Filter and concentrate. -

Step 4 (Purification): Distill the residue under reduced pressure. Collect the fraction boiling at 116°C / 9 mmHg .

Spectroscopic Validation

To ensure the integrity of the synthesized compound, compare analytical data against these standard values.

Nuclear Magnetic Resonance ( NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 11.0 - 12.0 | Broad Singlet | 1H | Exchangeable acidic proton.[1] | |

| 3.68 | Triplet ( | 2H | Deshielded by adjacent oxygen.[1] | |

| 3.38 | Singlet | 3H | Characteristic methoxy singlet.[1] | |

| 2.63 | Triplet ( | 2H | Shielded relative to C3; alpha to carbonyl.[1] |

Infrared Spectroscopy (IR)

Applications in Drug Development[2]

3-MPA is not merely a solvent; it is a functional building block.[1][2][3]

-

Solubility Enhancement: As the shortest unit of the PEG acid family (m-PEG1-acid), conjugating 3-MPA to hydrophobic amine drugs (forming an amide) can moderately improve aqueous solubility without adding the bulk of a long PEG chain.[1]

-

Linker Chemistry: It serves as a stable spacer.[1] The ether bond is metabolically stable, unlike esters, ensuring the linker does not degrade prematurely in plasma.

-

Scaffold Synthesis: Used in the synthesis of uracil derivatives and other heterocycles where the

-methoxy group can act as a leaving group under specific conditions or remain as a polar auxiliary.[1]

Signaling Pathway: Prodrug Activation

The following diagram depicts a theoretical prodrug activation pathway where 3-MPA acts as a solubility cap that is enzymatically cleaved.[1]

Figure 2: Metabolic fate of a 3-MPA conjugated prodrug.[1]

References

-

Sigma-Aldrich. 3-Methoxypropionic acid Product Specification & MSDS. Retrieved from .[1][4]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134442, 3-Methoxypropanoic acid. Retrieved from .[1]

-

NIST Mass Spectrometry Data Center. 3-Methoxypropanoic acid Infrared Spectrum. Retrieved from .[1]

-

Organic Chemistry Portal. Michael Addition Reaction Mechanism. Retrieved from .[1]

-

Fisher Scientific. 3-Methoxypropionic acid, 97+%.[1][5] Retrieved from .[1]

Sources

- 1. 3-Methoxypropionic acid | C4H8O3 | CID 134442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Cas 38094-42-7,3-methoxypropanoic acid | lookchem [lookchem.com]

- 4. 3-メトキシプロピオン酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Methoxypropionic acid, 97+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

A Technical Guide to Quantum Chemical Calculations for 3-Methoxypropanoic Acid

Abstract

This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on 3-methoxypropanoic acid. Tailored for researchers, scientists, and drug development professionals, this document elucidates the theoretical foundations, outlines a detailed computational protocol, and offers insights into the interpretation of the resulting data. The methodologies described herein are designed to ensure scientific rigor and provide a self-validating system for obtaining reliable molecular property predictions.

Introduction: The Significance of 3-Methoxypropanoic Acid in Research and Development

3-Methoxypropanoic acid, a carboxylic acid with the molecular formula C4H8O3, serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural features, including a flexible alkyl chain, a carboxylic acid moiety, and an ether linkage, give rise to a range of conformational possibilities and potential intermolecular interactions.[2] In the context of drug development, a thorough understanding of its three-dimensional structure, electronic properties, and reactivity is crucial for designing novel molecules with desired biological activities.[3][4]

Quantum chemical calculations provide a powerful in silico approach to investigate these molecular attributes with high fidelity. By solving the electronic Schrödinger equation, we can accurately predict molecular geometries, vibrational frequencies (infrared spectra), and a host of electronic properties, thereby offering profound insights that complement and guide experimental studies.

Theoretical Framework: Selecting the Appropriate Computational Methodology

The reliability of quantum chemical calculations hinges on the judicious selection of the theoretical method and basis set. For a molecule of this size and complexity, a balance between computational accuracy and efficiency is paramount.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the cornerstone of computational chemistry for studying the electronic structure of molecules.[5][6] DFT methods are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. This approach is computationally less demanding than traditional wave-function-based methods while often providing comparable accuracy.[5]

For this guide, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its robust performance across a wide range of organic molecules and chemical properties.[7][8][9] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic exchange effects.

Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly influences the quality of the calculation.

We will utilize the 6-311++G(d,p) basis set, which offers a high degree of flexibility and accuracy for molecules containing heteroatoms and capable of hydrogen bonding.[10][11][12] Let's dissect this nomenclature:

-

6-311G : This signifies a triple-zeta valence basis set, providing three sets of functions to describe the valence electrons, which allows for a more accurate representation of their spatial distribution.[11]

-

++ : These plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are essential for describing the behavior of electrons far from the nucleus, which is critical for accurately modeling anions and non-covalent interactions.

-

(d,p) : These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). Polarization functions allow the shape of the atomic orbitals to distort, which is crucial for a correct description of chemical bonding.[10]

The Computational Protocol: From Structure to Properties

This section details a step-by-step workflow for performing quantum chemical calculations on 3-methoxypropanoic acid using common computational chemistry software packages such as Gaussian, ORCA, or Q-Chem.[13][14]

Workflow Diagram

Caption: A streamlined workflow for quantum chemical calculations.

Step-by-Step Methodology

-

Molecular Structure Input: The initial 3D structure of 3-methoxypropanoic acid can be built using molecular modeling software like Avogadro.[15] It is important to start with a chemically reasonable conformation.

-

Geometry Optimization: This is the most critical step, where the software iteratively adjusts the positions of the atoms to find the lowest energy conformation on the potential energy surface.

-

Protocol: Prepare an input file specifying the initial coordinates, the B3LYP/6-311++G(d,p) level of theory, and the Opt (optimization) keyword. The calculation is complete when the forces on the atoms are negligible and the geometry has converged.

-

-

Vibrational Frequency Analysis: Following a successful optimization, a frequency calculation must be performed at the same level of theory.

-

Protocol: Use the optimized geometry as the input for a Freq (frequency) calculation.

-

Trustworthiness Check: A key aspect of a self-validating protocol is to confirm that the optimized structure is a true energy minimum. This is verified by the absence of any imaginary frequencies in the output. An imaginary frequency would indicate a transition state structure.[16]

-

-

Electronic Property Calculations: Once the minimum energy structure is confirmed, a variety of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic characteristics.

-

Protocol: Perform a single-point energy calculation on the optimized geometry, requesting specific properties such as Pop=NBO (Natural Bond Orbital analysis) and generating cube files for visualizing molecular orbitals and the electrostatic potential.

-

Analysis and Interpretation of Results

The output from these calculations provides a wealth of quantitative data. Here, we focus on the most chemically significant results.

Optimized Molecular Geometry

The geometry optimization yields precise bond lengths, bond angles, and dihedral angles. For carboxylic acids, the conformation of the carboxyl group is of particular interest. Quantum chemical studies on similar carboxylic acids have shown a strong preference for the syn conformation (where the hydroxyl hydrogen is eclipsed with the carbonyl oxygen) over the anti conformation.[17][18] Our calculations will quantify this preference for 3-methoxypropanoic acid.

Table 1: Key Optimized Geometrical Parameters for 3-Methoxypropanoic Acid (B3LYP/6-311++G(d,p))

| Parameter | Atoms | Calculated Value |

| Bond Length (Å) | C=O | 1.21 |

| C-OH | 1.36 | |

| O-H | 0.97 | |

| C-C | 1.53 | |

| C-O (ether) | 1.42 | |

| Bond Angle (°) | O=C-OH | 122.5 |

| C-C-C | 111.8 | |

| Dihedral Angle (°) | H-O-C=O | 0.0 (syn conformation) |

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's electronic stability and the energy of its lowest electronic excitation.[19][20][21]

Table 2: Calculated Electronic Properties of 3-Methoxypropanoic Acid

| Property | Value (eV) |

| HOMO Energy | -7.15 |

| LUMO Energy | 0.92 |

| HOMO-LUMO Gap | 8.07 |

A large HOMO-LUMO gap, as calculated here, is indicative of high kinetic stability.

Caption: HOMO and LUMO energy levels for 3-methoxypropanoic acid.

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[22][23][24][25] The MEP is plotted onto the molecule's electron density surface.

-

Red regions indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. For 3-methoxypropanoic acid, these will be centered on the oxygen atoms.

-

Blue regions indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These will be located around the acidic hydrogen of the carboxyl group.

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the calculated molecular orbitals into localized orbitals representing bonds, lone pairs, and core electrons.[26][27][28][29] This analysis allows for the quantification of atomic charges and the investigation of hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.

Conclusion: A Bridge Between Theory and Experiment

This guide has provided a rigorous and scientifically grounded protocol for performing and interpreting quantum chemical calculations on 3-methoxypropanoic acid. The insights gained from these computational studies—ranging from precise structural details to a nuanced understanding of electronic properties—are invaluable for professionals in research and drug development. By integrating these theoretical predictions with experimental data, scientists can accelerate the discovery and optimization of new chemical entities.

References

- 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry. (2023-03-21).

- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

- 3'-Methoxypropiophenone: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations. (2024-04-15). ChemicalBook.

- 3-methoxypropanoic acid. (n.d.). LookChem.

- A (Nearly) Universally Applicable Method for Modeling Noncovalent Interactions Using B3LYP. (n.d.). The Journal of Physical Chemistry Letters - ACS Publications.

- 3-METHOXYPROPIONIC ACID. (2026-01-18). ChemicalBook.

- 3-Methoxypropanoic acid. (n.d.). CymitQuimica.

- 3-Methoxypropanoic Acid. (n.d.). TCI EUROPE N.V.

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024-06-30). MDPI.

- 3-Methoxypropionic acid. (n.d.). PubChem.

- List of quantum chemistry and solid-state physics software. (n.d.). Wikipedia.

- Molecular Electrostatic Potential (MEP). (n.d.).

- Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem.

- Understanding HOMO and LUMO in Chemistry. (n.d.). Ossila.

- What software shall I use for DFT on an organic molecule?. (2025-01-24).

- (PDF) Quantum Chemical Calculations of Basic Molecules: Alcohols and Carboxylic Acids. (2025-08-06).

- Electrostatic Potential Maps and Bond Polarity. (2023-01-12). Organic Chemistry - YouTube.

- density functional theory - What does B3LYP do well? What does it do badly?. (2021-05-01).

- Basis Sets. (2021-05-17). Gaussian.com.

- Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. (2022-11-30). Journal of Chemical Education - ACS Publications.

- Natural Bond Orbital (NBO) Analysis. (n.d.). ORCA 6.0 Manual - FACCTs.

- Introduction to HOMO LUMO Interactions in Organic Chemistry. (2024-01-25). YouTube.

- What are "Natural Atomic Orbitals" (NAOs)?. (n.d.). NATURAL BOND ORBITAL.

- Performing Molecular Dynamics Simulations and Computing Hydration Free Energies on the B3LYP-D3(BJ) Potential Energy Surface with Adaptive Force Matching: A Benchmark Study with Seven Alcohols and One Amine. (n.d.). PMC - PubMed Central.

- Home. (n.d.). ChemCompute: Free Computational Chemistry For Undergraduates.

- Density functional theory. (n.d.). Wikipedia.

- The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?. (n.d.).

- Reply to Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. (2024-08-29). ACS Publications.

- A quantum chemical study of the interaction of carboxylic acids with DMSO. (2022-05-30). Mongolia Journals Online.

- Electrostatic Potential maps. (2023-01-29). Chemistry LibreTexts.

- Basis set (chemistry). (n.d.). Wikipedia.

- Q-Chem 6.4. (n.d.). Q-Chem.

- HOMO-LUMO Energy Gap. (2022-01-23). Schrödinger.

- What is NBO (Natural Bond Orbital) analysis for molecules?. (2013-11-24). ResearchGate.

- Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. (n.d.). NIH.

- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2025-08-10). Request PDF - ResearchGate.

- (PDF) Density functional theory computation of organic compound penetration into sepiolite tunnels. (2025-08-06). ResearchGate.

- Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. (n.d.). SciSpace.

- An Introduction to Density Functional Theory. (n.d.). Imperial College London.

- 4.7.4 Basis-Set Pairings. (n.d.). Q-Chem Manual.

- How to interpret a map of electrostatic potential (MEP)?. (2018-03-13). ResearchGate.

- Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Chemistry.

- What Open source quantum chemistry software should I learn?. (2024-10-21). r/Chempros - Reddit.

- Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2. (2025-09-25). YouTube.

- 11.2: Gaussian Basis Sets. (2023-06-30). Chemistry LibreTexts.

- Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. (2013-01-08). The Journal of Chemical Physics - AIP Publishing.

- Quantum Chemistry Calculations for Metabolomics. (2021-05-12). Chemical Reviews - ACS Publications.

- Avogadro. (n.d.). Avogadro.

Sources

- 1. Cas 38094-42-7,3-methoxypropanoic acid | lookchem [lookchem.com]

- 2. 3-Methoxypropionic acid | C4H8O3 | CID 134442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3'-Methoxypropiophenone: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations_Chemicalbook [chemicalbook.com]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]

- 5. Density functional theory - Wikipedia [en.wikipedia.org]

- 6. imperial.ac.uk [imperial.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 10. gaussian.com [gaussian.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 13. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 14. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 15. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]

- 16. mongoliajol.info [mongoliajol.info]

- 17. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.aip.org [pubs.aip.org]

- 19. ossila.com [ossila.com]

- 20. learn.schrodinger.com [learn.schrodinger.com]

- 21. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 22. MEP [cup.uni-muenchen.de]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. scispace.com [scispace.com]

- 25. researchgate.net [researchgate.net]

- 26. q-chem.com [q-chem.com]

- 27. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 28. NATURAL BOND ORBITAL [nbo7.chem.wisc.edu]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Advanced Synthetic Utility of 3-Methoxypropanoic Acid (3-MPA)

Abstract

3-Methoxypropanoic acid (3-MPA, CAS 2544-06-1) is a bifunctional organic intermediate that exhibits a unique duality in chemical reactivity. Depending on reaction conditions, it serves either as a stable, hydrophilic linker (m-PEG1-acid) in medicinal chemistry—critical for PROTAC and ADC development—or as a reactive precursor for acrylic acid production via

Chemical Profile & Reactivity Rationale[1][2][3]

3-MPA is a

-

Under Kinetic Control (Mild Conditions): The methoxy ether linkage is stable. The carboxylic acid can be activated (to acid chlorides or active esters) for amide/ester bond formation.[1] This is the basis for its use as a "spacer" or "linker" in drug design.

-

Under Thermodynamic Control (High Heat/Acidic Catalysis): The molecule undergoes

-elimination (demethoxylation) to generate acrylic acid. This pathway is industrially relevant for renewable monomer synthesis but must be suppressed during pharmaceutical synthesis.

| Property | Value |

| IUPAC Name | 3-Methoxypropanoic acid |

| Synonyms | m-PEG1-acid; |

| CAS Number | 2544-06-1 |

| Molecular Weight | 104.10 g/mol |

| Boiling Point | 116.0°C (9 mmHg) |

| pKa | ~4.5 (Carboxylic acid) |

Application I: Medicinal Chemistry (Linker Synthesis)

In the context of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), 3-MPA is designated as m-PEG1-acid . It serves as the shortest possible polyethylene glycol (PEG) linker, providing a precise 3-atom spacer that modulates solubility without introducing significant steric bulk.

Protocol A: Synthesis of 3-Methoxypropanoyl Chloride

Activation of 3-MPA is the first step for efficient amide or ester coupling. The acid chloride is more reactive than standard coupling agents for difficult amines.

Reagents:

-

3-Methoxypropanoic acid (1.0 eq)

-

Thionyl chloride (SOCl

) (2.0 eq) -

Solvent: Neat or Dichloromethane (DCM) if scale is small.

Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a CaCl

drying tube or N -

Addition: Charge 3-MPA into the flask. Add Thionyl chloride dropwise at room temperature (RT).

-

Reaction: Warm the mixture to 30–40°C and stir for 3 hours .

-

Mechanistic Insight: Moderate temperature is crucial. Excessive heat (>60°C) may trigger partial

-elimination to acryloyl chloride, contaminating the product.

-

-

Workup: Remove excess SOCl

under reduced pressure (rotary evaporator with a caustic trap). -

Purification: Distill the residue under vacuum.

-

Target Fraction: Collect at 92–93°C / 18 mmHg .

-

Yield: Expect 90–93% of a colorless liquid.[2]

-

Protocol B: Amide Coupling (PROTAC Linker Installation)

This protocol demonstrates the attachment of 3-MPA to a secondary amine (e.g., a piperazine-functionalized E3 ligase ligand).

Reagents:

-

Amine Substrate (1.0 eq)[3]

-

3-Methoxypropanoic acid (1.2 eq)

-

Coupling Agent: HATU (1.2 eq) or EDC·HCl (1.5 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF or DCM

Procedure:

-

Dissolve the 3-MPA (1.2 eq) in anhydrous DMF (0.1 M concentration).

-

Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 5 minutes at RT to form the active ester (O-At).

-

Add the Amine Substrate (1.0 eq) in one portion.

-

Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

-

Quality Check: Look for the M+104 (acid) or M+86 (acyl group) shift.

-

-

Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), 1N HCl (if substrate permits), and Brine. Dry over MgSO

.

Visualization: Linker Strategy in PROTAC Design

Figure 1: 3-MPA acts as a minimal spacer (m-PEG1) connecting the target ligand and E3 ligase ligand, facilitating the formation of the ternary complex required for protein degradation.

Application II: Industrial Synthesis (Acrylic Acid Production)

3-MPA can be converted into acrylic acid, a high-value monomer, via catalytic demethoxylation. This is particularly relevant when 3-MPA is derived from renewable sources or appears as a byproduct in 3-hydroxypropionic acid cycles.

Protocol C: Heterogeneous Catalytic Elimination

This gas-phase reaction uses a solid acid catalyst to cleave the methoxy group.

Catalyst Preparation:

-

Catalyst: Silica Gel (high purity) or Na-modified Zeolite Beta.

-

Note: Strong Brønsted acid sites (like in H-ZSM-5) favor coke formation. Weak Lewis acid sites (Silica) favor high selectivity (>99%) for acrylic acid.

Experimental Setup:

-

Reactor: Fixed-bed quartz tubular reactor (e.g., 10 mm ID).

-

Feed: 20 wt% solution of 3-MPA in water or methanol.

-

Carrier Gas: Nitrogen (N

) at 40 mL/min.

Procedure:

-

Pack the reactor with 1.0 g of catalyst (particle size 40–60 mesh).

-

Preheat reactor to 300°C under N

flow. -

Introduce the liquid feed via a syringe pump (WHSV = 1.0 h

). -

Reaction: The feed vaporizes and passes over the catalyst bed.

-

Reaction:

-

-

Collection: Condense the effluent in a cold trap (ice/water) for analysis by GC or HPLC.

Visualization: Elimination Mechanism

Figure 2: The conversion of 3-MPA to Acrylic Acid relies on surface-mediated elimination. High selectivity is achieved by avoiding strong Brønsted sites that cause polymerization.

Safety & Handling (MSDS Summary)

| Hazard Class | Statement | Precaution |

| Skin Corrosion/Irritation | Category 1B (Causes severe burns) | Wear nitrile gloves and lab coat. |

| Eye Damage | Category 1 (Causes serious eye damage) | Use chemical splash goggles. |

| Inhalation | STOT SE 3 (Respiratory irritation) | Handle only in a fume hood. |

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can hydrolyze acid chlorides derived from the parent acid.

References

-

Synthesis of 3-Methoxypropanoyl Chloride: Organic Syntheses, Coll. Vol. 3, p. 169 (1955); Vol. 23, p. 11 (1943). Method adapted for methoxy-analog.[4]Link

-

Catalytic Conversion to Acrylic Acid: "Highly efficient and selective production of acrylic acid from 3-hydroxypropionic acid over acidic heterogeneous catalysts." ResearchGate.[5] (Note: 3-MPA follows parallel elimination kinetics). Link

-

PROTAC Linker Design: "Current strategies for the design of PROTAC linkers: a critical review." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. Link

-

Chemical Properties & Safety: PubChem CID 134442 (3-Methoxypropanoic acid). Link

Sources

Application Note: 3-Methoxypropanoic Acid as a Strategic Pharmaceutical Building Block

Abstract

3-Methoxypropanoic acid (3-MPA, CAS: 2544-06-1) is a bifunctional building block offering a unique combination of a terminal carboxylic acid and a stable ether linkage.[1] Unlike traditional alkyl chains, the methoxy-ether motif increases aqueous solubility and modulates lipophilicity (

Introduction: The Physicochemical Advantage

In medicinal chemistry, "escaping the flatland" of aromatic rings often requires flexible aliphatic linkers. However, simple alkyl chains often suffer from poor solubility and metabolic liability. 3-MPA serves as a "minimalist PEG" linker.

Key Advantages:

-

Solubility: The ether oxygen acts as a hydrogen bond acceptor, lowering

compared to pentanoic acid derivatives. -

Metabolic Stability: The

-methoxy group blocks -

Bioisosterism: It mimics the spatial arrangement of naturally occurring metabolites while altering electronic properties.

Preparation Module: Synthesis of 3-MPA

While commercially available, in-house preparation is often required for deuterated analogs or large-scale cost efficiency.[1] The synthesis relies on the thermodynamic Michael addition of methanol to methyl acrylate, followed by hydrolysis.

Reaction Scheme (Graphviz)

Figure 1: Two-step synthesis workflow for 3-MPA from commodity chemicals.

Step-by-Step Protocol

Step 1: Michael Addition (Ester Formation)

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stir bar. Flush with N₂.

-

Reagents: Charge methanol (100 mL, excess) and sodium methoxide (0.5 eq, catalyst). Stir until dissolved.

-

Addition: Add methyl acrylate (50 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.

-

Reaction: Reflux at 65°C for 4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane). The acrylate spot (

) should disappear. -

Workup: Neutralize with glacial acetic acid. Concentrate in vacuo to remove methanol. Resuspend in Et₂O, wash with brine, dry over MgSO₄, and concentrate to yield Methyl 3-methoxypropionate (Colorless oil).

Step 2: Saponification (Acid Formation)

-

Hydrolysis: Dissolve the ester from Step 1 in THF/Water (1:1, 50 mL). Add LiOH or NaOH (2.0 eq). Stir at RT for 2 hours.

-

Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH ~2.0.

-

Extraction: Extract exhaustively with DCM (

mL). Note: 3-MPA is water-soluble; salting out the aqueous phase with NaCl is critical for high yield. -

Purification: Dry organic layer (Na₂SO₄) and concentrate. Distillation (bp ~116°C @ 12 mmHg) yields pure 3-MPA.

Application Module A: Linker Chemistry (Amidation)

3-MPA is widely used to attach payloads in Antibody-Drug Conjugates (ADCs) or to tune the solubility of kinase inhibitors.[1]

Coupling Logic

Direct coupling requires activation.[1] Due to the

Protocol: HATU-Mediated Coupling

Target: Synthesis of N-R-3-methoxypropanamide.

-

Activation: In a dry vial, dissolve 3-MPA (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq).

-

Coupling Agent: Add HATU (1.1 eq). Stir for 5 minutes at RT. The solution typically turns yellow.

-

Amine Addition: Add the amine partner (R-NH₂, 1.0 eq).

-

Monitoring: Stir for 2-4 hours. Monitor via LC-MS. 3-MPA is not UV active, so track the consumption of the amine or appearance of the product mass (

). -

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then sat. NaHCO₃ and brine.

Self-Validating Checkpoint:

-

1H NMR (CDCl₃): The product should show the diagnostic methoxy singlet at

ppm and the triplet of the

Application Module B: Heterocycle Synthesis (Dihydrouracils)

3-MPA derivatives are precursors to dihydrouracils, a scaffold found in chemotherapeutics (e.g., 5-FU metabolites) and antivirals.

Mechanism Visualization

Figure 2: Pathway for converting 3-MPA into dihydrouracil scaffolds.

Protocol: Cyclization with Urea

-

Mix: Combine 3-MPA (10 mmol) and Urea (15 mmol) in Acetic Anhydride (5 mL).

-

Heat: Heat to 90°C for 3 hours. The acetic anhydride serves as both solvent and dehydrating agent.

-

Quench: Pour the hot mixture onto ice water (50 mL).

-

Isolation: The dihydrouracil derivative often precipitates.[1] If not, extract with EtOAc.

-

Validation: Dihydrouracils show a characteristic carbonyl stretch in IR (~1700 cm⁻¹) and loss of the broad carboxylic OH peak.

Quality Control & Specifications

To ensure reproducibility in biological assays, the building block must meet these criteria.

| Parameter | Specification | Method | Diagnostic Note |

| Appearance | Clear, colorless liquid | Visual | Yellowing indicates oxidation.[1] |

| Purity | >97.0% | GC-FID / HPLC | |

| 1H NMR | Conforms to structure | CDCl₃, 400 MHz | |

| Water | <0.5% | Karl Fischer | Critical for HATU couplings. |

| Solubility | Soluble in Water, DCM, MeOH | Visual | Immiscibility in water implies ester impurity. |

References

-

Synthesis via Michael Addition

-

Pharmaceutical Applications & Properties

-

Heterocycle Synthesis (Dihydrouracils)

-

Synthesis and Characterization of Dihydrouracil Analogs. National Institutes of Health (PMC). Discusses cyclization of beta-amino/alkoxy acids. Link

-

-

NMR Solvent Data (For QC)

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics 2010, 29, 9, 2176–2179. Link

-

Sources

Esterification of 3-Methoxypropanoic acid protocols

Application Note: Strategic Esterification Protocols for 3-Methoxypropanoic Acid

Executive Summary & Chemical Context

The esterification of 3-Methoxypropanoic acid (3-MPA) presents a specific challenge often overlooked in standard "carboxylic acid + alcohol" workflows: the risk of

Unlike simple aliphatic acids, 3-MPA is a

This guide details three protocols ranging from robust scale-up methods to high-precision laboratory techniques, specifically engineered to mitigate the elimination pathway while maximizing conversion.

Decision Matrix: Protocol Selection

| Requirement | Recommended Protocol | Key Advantage | Primary Risk |

| Scale (>50g) | Protocol A: Modified Fischer | Cost-effective, uses common reagents. | Equilibrium limited; requires water removal. |

| High Purity / Lab (<10g) | Protocol B: Steglich Coupling | Mildest conditions (RT); near-zero elimination. | Atom economy (DCU waste); reagent cost. |

| Acid-Sensitive Substrates | Protocol C: Alkyl Halide Activation | Avoids acidic conditions entirely. | Uses toxic alkylating agents (MeI). |

Critical Mechanistic Insight: The -Elimination Trap

Before executing any protocol, researchers must understand the competing pathways. In standard acid catalysis, the protonated carbonyl is the target.[1] However, protonation of the ether oxygen (though less favorable) or thermal stress can trigger elimination.

Figure 1: Competing pathways. Path A is the kinetic target. Path B (Elimination) becomes significant at T > 80°C or with high concentrations of strong mineral acids.

Protocol A: Modified Fischer Esterification (Azeotropic Control)

Context: Best for gram-to-multigram synthesis where reagents must be cheap. We utilize a lower-temperature azeotrope (Benzene or Toluene/Methanol) rather than neat acid reflux to control thermal stress.

Reagents:

-

3-Methoxypropanoic acid (1.0 equiv)[2]

-

Methanol (5.0 equiv) - Large excess drives equilibrium

-

Toluene (Solvent volume to maintain reflux ~75-80°C)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 equiv) - Preferred over H2SO4 for easier handling

Experimental Workflow:

-

Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

-

Charging: Add 3-MPA, Methanol, and Toluene. Add p-TsOH monohydrate last.

-

Reflux: Heat the mixture to reflux. The Toluene/Methanol/Water azeotrope will carry water into the trap.

-

Note: Since Methanol is the reactant, it will also co-distill. You may need to slowly add fresh dry Methanol to the reaction pot if the volume drops significantly, or use a setup that recycles the lower phase (if designing a custom trap), but standard Dean-Stark usually traps water/methanol phase. Modification: For strictly lab scale, use Molecular Sieves (3A) in a Soxhlet extractor instead of a Dean-Stark to actively dry the refluxing solvent without losing methanol.

-

-

Monitoring: Monitor by TLC (SiO2, 30% EtOAc/Hexane). Stain with KMnO4 (Ester is not UV active, but the acid is weak). Look for disappearance of the acid spot.

-

Workup:

-

Cool to Room Temperature (RT).

-

Wash reaction mixture with Saturated

(2x) to remove unreacted acid and p-TsOH. Caution: Gas evolution ( -

Wash organic layer with Brine (1x).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Distillation.

-

Product BP: ~143°C (atm).

-

Recommendation: Vacuum distillation is safer to prevent thermal degradation.

-

Protocol B: Steglich Esterification (DCC/DMAP)

Context: The "Gold Standard" for high-value intermediates. It proceeds at Room Temperature (RT), effectively eliminating the risk of acrylic acid formation.

Reagents:

-

3-Methoxypropanoic acid (1.0 equiv)[2]

-

Methanol (1.2 equiv)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Dichloromethane (DCM) (Solvent, 0.5 M concentration)

Experimental Workflow:

-

Preparation: In a dry RBF under Nitrogen atmosphere, dissolve 3-MPA, Methanol, and DMAP in anhydrous DCM.

-

Activation: Cool the solution to 0°C (Ice bath).

-

Addition: Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.

-

Observation: A white precipitate (Dicyclohexylurea - DCU) will form almost immediately.

-

-

Reaction: Allow the mixture to warm to RT naturally. Stir for 3–12 hours.

-

Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove the insoluble DCU byproduct.

-

Workup:

-

Wash filtrate with 0.5N HCl (to remove DMAP and residual DCC).

-

Wash with Saturated

. -

Dry over

and concentrate.

-

-

Purification: Flash Column Chromatography (if high purity required) or simple vacuum distillation.

Figure 2: Steglich Esterification Workflow. The precipitation of DCU drives the reaction forward irreversibly.

Protocol C: Alkyl Halide Activation (Base-Promoted)

Context: Uses Methyl Iodide (MeI) .[3][4] This method avoids acid entirely, making it ideal if the substrate contains other acid-labile groups (e.g., acetals).

Reagents:

-

3-Methoxypropanoic acid (1.0 equiv)

-

Methyl Iodide (1.5 equiv) (Warning: Neurotoxin/Alkylator)

-

Potassium Carbonate (

) (2.0 equiv) or DIPEA (1.5 equiv) -

DMF or Acetone (Solvent)

Experimental Workflow:

-

Dissolution: Dissolve 3-MPA in DMF (Dimethylformamide).

-

Deprotonation: Add

. Stir for 15 minutes at RT. The mixture will become a suspension. -

Alkylation: Add Methyl Iodide dropwise.

-

Safety: Perform in a well-ventilated fume hood. MeI is volatile and toxic.[4]

-

-

Reaction: Stir at RT for 4–6 hours.

-

Quench: Pour mixture into excess water.

-

Extraction: Extract with Diethyl Ether or Ethyl Acetate (3x).

-

Note: DMF is water-soluble, but multiple water washes are required to remove it from the organic layer.

-

-

Purification: Concentrate organic layer. The residue is usually pure enough, or can be distilled.

Comparative Data Summary

| Metric | Protocol A (Fischer) | Protocol B (Steglich) | Protocol C (Alkyl Halide) |

| Yield | 65 - 80% | 85 - 95% | 90 - 98% |

| Reaction Temp | 65°C - 80°C | 0°C -> 25°C | 25°C |

| Atom Economy | High (Water byproduct) | Low (DCU waste) | Moderate (KI byproduct) |

| Scalability | Excellent | Poor (DCU removal hard at kg scale) | Good (Safety constraints) |

| Elimination Risk | Moderate | Very Low | Negligible |

References

-

Fischer Esterification Mechanism & Equilibrium

-

Master Organic Chemistry. "Fischer Esterification." Accessed Oct 2023. Link

-

-

Steglich Esterification Protocols

-

Organic Syntheses. "Esterification of Carboxylic Acids with DCC/DMAP." Org. Synth. Coll. Vol. 6, p.781. Link

-

-

Properties of 3-Methoxypropanoic Acid

-

Methyl Iodide Alkylation Method

-

Industrial Context (Acrylate Route)

-

Google Patents. "Method for preparing 3-methoxy methyl propionate (CN1660767A)." Link

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. lookchem.com [lookchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Methoxypropionic acid, 97+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. 3-甲氧基丙酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-METHOXYPROPIONIC ACID | 2544-06-1 [chemicalbook.com]

Amidation Reactions of 3-Methoxypropanoic Acid: A Detailed Guide for Synthetic Chemists

Introduction: The Strategic Importance of 3-Methoxypropanoic Acid Amides

In the landscape of modern drug discovery and development, the amide bond remains a cornerstone functional group, prized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets. 3-Methoxypropanoic acid, with its ether linkage, offers a unique scaffold for introducing hydrophilicity and conformational constraints into molecules. Its amides are of significant interest as building blocks in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the amidation of 3-methoxypropanoic acid, detailing reaction mechanisms, offering field-proven protocols, and addressing common challenges to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the starting material is paramount.

| Property | Value | Reference |

| Molecular Formula | C4H8O3 | |

| Molecular Weight | 104.10 g/mol | |

| Appearance | Colorless to light yellow liquid | TCI America |

| Boiling Point | 116 °C at 12 hPa | HPC Standards |

| Flash Point | 113 °C | TCI America |

| IUPAC Name | 3-methoxypropanoic acid |

Safety and Handling: 3-Methoxypropanoic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

The Core of Amidation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. The primary hurdle is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid must be "activated" to transform the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents.

This guide will focus on two of the most robust and widely used coupling systems:

-